molecular formula C22H22N2O3 B580076 1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile CAS No. 350797-57-8

1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile

Cat. No. B580076
M. Wt: 362.429
InChI Key: ZIKCTHMPPRBDCA-UHFFFAOYSA-N
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Description

This compound is a key intermediate for synthesizing Silodosin . Silodosin is an alpha-1 adrenoceptor antagonist, which has a selective inhibitory effect on urethral smooth muscle, can reduce pressure in the urethra, and has little effect on blood pressure . It is used to treat benign prostatic hyperplasia .


Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from phenylformic acid . The synthetic route includes the formation of 1-(3-benzoyloxy propyl) indoline hydrochloride, the addition of an aldehyde group to indoline, reaction with nitroethane to synthesize nitryl propene compound, reduction of the ethylene linkage with sodium borohydride, addition of an aldehyde group to indoline, reaction with oxammonium hydrochloride and dehydration with acetic anhydride to make 7 itrile group compounds . The final step involves reaction with salt of wormwood and 30% hydrogen peroxide, followed by refining through a chromatography column to obtain the final compound .


Molecular Structure Analysis

The molecular formula of the compound is C22H23N3O4 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 393.44 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.

properties

IUPAC Name

3-[7-cyano-5-(2-oxopropyl)-2,3-dihydroindol-1-yl]propyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-16(25)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKCTHMPPRBDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301140228
Record name 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile

CAS RN

350797-57-8
Record name 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-indole-7-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350797-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301140228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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